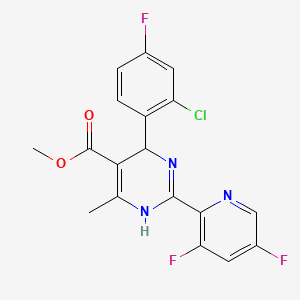

Bay 41-4109 racemate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

BAY 41-4109 racemate is the racemate of BAY 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.

Antiviral Activity

Studies have shown that Bay 41-4109 racemate effectively inhibits HBV replication in cell culture experiments. PubChem: reports an IC50 (half maximal inhibitory concentration) of 53 nM, indicating potent antiviral activity.

Mechanism of Action

The exact mechanism by which Bay 41-4109 racemate inhibits HBV remains under investigation. However, research suggests it might interfere with the viral capsid assembly process, a crucial step in HBV replication. Selleck Chemicals:

Racemic Mixture

It's important to note that Bay 41-4109 racemate is a mixture of two mirror-image isomers, the R-isomer and the S-isomer. Some research suggests that the individual isomers might have different antiviral properties, but most studies have focused on the racemic mixture. MedChemExpress:

Bay 41-4109 racemate is a chemical compound recognized for its antiviral properties, particularly against the Hepatitis B virus. It exists as a racemic mixture, containing both the R-isomer and S-isomer of Bay 41-4109. The compound is characterized by a dihydropyrimidine core structure, which contributes to its biological activity. Its molecular formula is C₁₃H₁₃ClF₂N₄O, and it has a molecular weight of approximately 300.72 g/mol .

Bay 41-4109 racemate acts as an inhibitor of the Hepatitis B virus capsid assembly process []. The capsid is the protein shell of the virus that encloses its genetic material. By inhibiting capsid assembly, the compound prevents the formation of mature, infectious HBV virions. However, the exact details of how the compound interacts with the viral capsid proteins remain under investigation [].

- Unknown Toxicity: The potential for toxicity in humans and animals needs to be thoroughly evaluated through preclinical and clinical trials [].

- Potential for Drug Interactions: Due to the presence of functional groups that can interact with other molecules, the possibility of interactions with other medications needs to be investigated [].

The primary biological activity of Bay 41-4109 racemate is its antiviral effect against Hepatitis B virus. Studies have demonstrated that it inhibits viral replication in humanized liver mouse models, showcasing significant antiviral efficacy . The compound's mechanism involves interference with the viral capsid assembly, leading to reduced viral load and improved liver function in infected hosts .

The synthesis of Bay 41-4109 racemate typically involves the Biginelli reaction under specific conditions. The general procedure includes:

- Reagents: An appropriate amidine, aromatic aldehyde, β-ketoester or N-substituted carboxamide, and sodium acetate.

- Solvent: Isopropanol is commonly used as the solvent.

- Reaction Conditions: The reaction is conducted under reflux to facilitate the formation of the dihydropyrimidine structure.

The resulting product is purified to yield Bay 41-4109 as a racemic mixture .

Bay 41-4109 racemate is primarily applied in the field of antiviral research and drug development. Its effectiveness against Hepatitis B virus positions it as a potential therapeutic agent in treating viral hepatitis. Additionally, ongoing research explores its utility in modifying other antiviral compounds to enhance their efficacy or reduce side effects .

Interaction studies have indicated that Bay 41-4109 racemate can modulate various biochemical pathways involved in viral replication. It has been shown to interact with viral proteins essential for capsid assembly, thereby inhibiting the formation of infectious virus particles . These interactions are critical for understanding how modifications to the compound can enhance its antiviral properties.

Several compounds share structural similarities with Bay 41-4109 racemate, particularly those within the class of dihydropyrimidinones. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Bay 41-4109 | Dihydropyrimidine | Antiviral (Hepatitis B) | Effective against HBV capsid assembly |

| Entecavir | Guanosine analogue | Antiviral (Hepatitis B) | Nucleoside reverse transcriptase inhibitor |

| Adefovir dipivoxil | Nucleotide analogue | Antiviral (Hepatitis B) | Inhibits HBV DNA polymerase |

| Tenofovir | Nucleotide analogue | Antiviral (HIV/HBV) | Broad-spectrum antiviral activity |

Bay 41-4109 racemate stands out due to its specific mechanism targeting capsid assembly rather than direct inhibition of viral polymerases like Entecavir or Adefovir dipivoxil . This unique action may provide complementary therapeutic benefits when used alongside other antiviral agents.